![molecular formula C17H18N2O4S2 B7638075 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7638075.png)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide, also known as Ebselen, is a synthetic organoselenium compound that has been extensively studied for its potential therapeutic applications. Ebselen has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.
Mechanism of Action
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide acts as a mimic of the natural antioxidant enzyme glutathione peroxidase, which helps reduce oxidative stress and inflammation in the body. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide can also inhibit the activity of various enzymes and transcription factors that are involved in the inflammatory response, such as cyclooxygenase-2 and nuclear factor-kappa B. Additionally, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide can modulate the activity of various signaling pathways that are involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide has been found to possess a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide has been found to reduce oxidative stress and inflammation in the body, which can help prevent and treat various diseases. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide has also been found to improve cognitive function and memory in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its potent antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in cell cultures and animal models. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide is also relatively stable and easy to synthesize, which makes it an attractive candidate for drug development. However, one of the limitations of using N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its potential toxicity at high doses, which can limit its therapeutic applications.
Future Directions
There are several future directions for the study of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide. One potential direction is to investigate the therapeutic potential of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide in various diseases, including neurodegenerative disorders, cancer, and infectious diseases. Another potential direction is to study the mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide in more detail, including its interactions with various signaling pathways and enzymes. Additionally, future studies could investigate the potential side effects and toxicity of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide at different doses, which can help determine its safety and efficacy as a therapeutic agent.
Synthesis Methods
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide can be synthesized by reacting 2-methoxy-5-methylbenzenesulfonyl chloride with 6-ethoxy-1,3-benzothiazole-2-amine in the presence of a base such as triethylamine. The reaction yields N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide as a white crystalline solid with a melting point of 223-225 °C.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and infectious diseases. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide has been found to possess potent antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide has also been found to possess neuroprotective properties, which can help protect neurons from damage and improve cognitive function.
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-4-23-12-6-7-13-15(10-12)24-17(18-13)19-25(20,21)16-9-11(2)5-8-14(16)22-3/h5-10H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVZYZFLPRSQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.